Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide
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Overview
Description
Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide is a unique organoboron compound characterized by its bicyclo[1.1.1]pentane core. This compound is of significant interest due to its potential applications in various fields, including materials science, drug discovery, and organic synthesis. The presence of the trifluoroborate group imparts unique chemical properties, making it a valuable reagent in synthetic chemistry.
Preparation Methods
The synthesis of potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide typically involves the following steps:
Formation of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with potassium fluoride and boron trifluoride etherate under controlled conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain high purity this compound.
Chemical Reactions Analysis
Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, often using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts.
Scientific Research Applications
Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide can be compared with other similar compounds:
Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide: This compound has a phenyl group instead of a methyl group, which can influence its reactivity and applications.
Potassium trifluoro({3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl})borate: The presence of a methoxycarbonyl group introduces different electronic and steric effects, impacting its chemical behavior.
Potassium trifluoro({3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl})boranuide: The pentafluoroethyl group adds significant fluorine content, which can enhance the compound’s stability and reactivity.
Properties
Molecular Formula |
C6H9BF3K |
---|---|
Molecular Weight |
188.04 g/mol |
IUPAC Name |
potassium;trifluoro-(3-methyl-1-bicyclo[1.1.1]pentanyl)boranuide |
InChI |
InChI=1S/C6H9BF3.K/c1-5-2-6(3-5,4-5)7(8,9)10;/h2-4H2,1H3;/q-1;+1 |
InChI Key |
IIUBJRRKWUYVSK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC(C1)(C2)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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